Topotecan acid sodium salt
Descripción general
Descripción
Topotecan acid sodium salt is a complex organic compound that belongs to the class of indolizinoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple functional groups, such as hydroxyl, carbonyl, and dimethylaminomethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of Topotecan acid sodium salt involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizinoquinoline Core: The indolizinoquinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The hydroxyl, carbonyl, and dimethylaminomethyl groups can be introduced through various functionalization reactions.
Final Assembly: The final step involves the coupling of the functionalized indolizinoquinoline core with a suitable butyric acid derivative to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Análisis De Reacciones Químicas
Topotecan acid sodium salt can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Topotecan acid sodium salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Topotecan acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Topotecan acid sodium salt can be compared with other similar compounds, such as:
- Sodium 2-[1-amino-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate .
- (2S)-2-{2-[(1,4’-bipiperidin-1’-ylcarbonyl)oxy]-12-ethyl-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoic acid .
- 7-[(1S)-1-Carboxy-1-hydroxypropyl]-12-ethyl-9,11-dihydro-8-(hydroxymethyl)-9-oxoindolizino[1,2-b]quinolin-2-yl β-D-glucopyranosiduronic acid .
These compounds share similar structural features but may differ in their specific functional groups and biological activities
Actividad Biológica
Topotecan acid sodium salt, the carboxylate metabolite of the chemotherapeutic agent topotecan, exhibits significant biological activity primarily through its mechanism of action as a topoisomerase I inhibitor. This compound is utilized in the treatment of various cancers, including small cell lung cancer (SCLC) and ovarian cancer. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacokinetics, clinical efficacy, and associated toxicities.
This compound functions by inhibiting the enzyme topoisomerase I , which is crucial for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to single-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells .
Key Mechanisms:
- Inhibition of DNA Replication : The compound interferes with the normal process of DNA replication by preventing the relaxation of supercoiled DNA.
- Cell Cycle Effects : Topotecan exerts its cytotoxic effects predominantly during the S-phase of the cell cycle, where DNA synthesis occurs .
Pharmacokinetics
The pharmacokinetics of topotecan involve its metabolism and elimination processes. Topotecan is administered intravenously and is reversibly hydrolyzed in a pH-dependent manner to form its inactive hydroxy acid form. Studies indicate that renal clearance accounts for approximately 30% of drug elimination, with hepatic metabolism playing a minor role .
Parameter | Value |
---|---|
Clearance Rate (Lactone) | 1220 ml/min/m² |
Total Clearance Rate | 493 ml/min/m² |
Renal Clearance Contribution | ~30% |
Clinical Efficacy
Topotecan has been evaluated in multiple clinical trials for its efficacy in treating relapsed SCLC and ovarian cancer. In a study involving 523 patients with relapsed ovarian cancer and 631 patients with relapsed SCLC, topotecan demonstrated significant antitumor activity.
Efficacy Data:
- SCLC Patients : In a Phase II study, topotecan showed an overall response rate of 37.8% in patients who were sensitive to prior chemotherapy, with a median survival time of 6.9 months compared to 4.7 months in refractory patients .
- Ovarian Cancer Patients : Topotecan administration led to notable improvements in overall survival rates when combined with best supportive care (BSC) compared to BSC alone .
Toxicity Profile
The administration of topotecan is associated with several adverse effects, primarily hematologic toxicities such as neutropenia, thrombocytopenia, and anemia. These side effects are dose-limiting and can lead to serious complications if not monitored closely.
Common Toxicities:
- Neutropenia : Occurs in approximately 55% of patients; severe cases (Grade 3 or 4) have been reported.
- Fatigue : Experienced by around 25% of patients.
- Alopecia : Total alopecia observed in about 30% of patients.
- Other Reactions : Mild hypersensitivity reactions including rash and urticaria have been noted .
Case Studies
-
Study on SCLC Treatment :
A clinical trial assessed the efficacy and safety of topotecan in previously treated SCLC patients. The study found that those who responded to first-line chemotherapy had significantly better outcomes when treated with topotecan compared to those who were refractory . -
Ovarian Cancer Study :
Another trial demonstrated that combining oral topotecan with BSC significantly improved overall survival rates compared to BSC alone, indicating its potential as a valuable treatment option for relapsed ovarian cancer .
Propiedades
IUPAC Name |
(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQJTQJZJNYUEC-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157828 | |
Record name | Hydrotopotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-29-3 | |
Record name | SKF 105992 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132877-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrotopotecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132877293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrotopotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPOTECANCARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Q5PG98DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.